molecular formula C13H13BrO B6291805 1-Bromo-4-isopropoxynaphthalene CAS No. 185310-23-0

1-Bromo-4-isopropoxynaphthalene

Cat. No.: B6291805
CAS No.: 185310-23-0
M. Wt: 265.14 g/mol
InChI Key: NHMHRFXDFPTMIM-UHFFFAOYSA-N
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Description

1-Bromo-4-isopropoxynaphthalene is an organic compound with the molecular formula C13H13BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

1-Bromo-4-isopropoxynaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-isopropoxynaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and reagent concentrations, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

1-Bromo-4-isopropoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield 4-isopropoxynaphthalene, while oxidation reactions with potassium permanganate produce 4-isopropoxybenzaldehyde .

Mechanism of Action

The mechanism by which 1-Bromo-4-isopropoxynaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the release of bromide ion .

In oxidation reactions, the isopropoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. This process involves the formation of an intermediate where the oxygen atoms are added to the carbon atom, resulting in the formation of a carbonyl compound .

Comparison with Similar Compounds

1-Bromo-4-isopropoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:

    1-Bromo-2-isopropoxynaphthalene: Similar in structure but with the isopropoxy group at the second position.

    1-Bromo-4-methoxynaphthalene: Contains a methoxy group instead of an isopropoxy group.

    1-Bromo-4-ethoxynaphthalene:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

1-bromo-4-propan-2-yloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMHRFXDFPTMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The following is an adaptation of the method of Bringmann. A solution containing 4-bromo-1-naphthol (10.0 g, 0.045 mol), potassium carbonate (31 g, 0.224 mol), and 2-bromopropane (27.6 g, 0.224 mol) in DMF was heated at reflux for 1 h under a nitrogen atmosphere. The mixture was cooled to room temperature and the solvent was removed under reduced pressure. The resultant residue was subjected to silica gel chromatography using a 50% ethyl acetate-hexane mixture as the eluent to provide 4-isopropoxy-1-bromonaphthalene.
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31 g
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27.6 g
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